2-Bromo-4-(difluoromethyl)pyrimidine
Description
Contextualizing Pyrimidine (B1678525) Derivatives in Contemporary Organic Synthesis
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. growingscience.comnih.gov Its derivatives are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. gsconlinepress.comjuniperpublishers.com This biological prevalence has inspired chemists to explore synthetic pyrimidine derivatives, leading to their integration into a vast array of pharmaceuticals, agrochemicals, and functional materials. tandfonline.comnih.govnih.gov
In contemporary organic synthesis, pyrimidines are recognized as "privileged scaffolds," meaning their structure is frequently found in compounds with a wide range of biological activities. jrasb.com This includes applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govnih.govorientjchem.org The synthetic accessibility and the potential for diverse functionalization of the pyrimidine ring make it an attractive starting point for the construction of large and complex molecular libraries in the pursuit of new therapeutic agents. growingscience.comjrasb.com The development of efficient synthetic methodologies, such as multi-component reactions, allows for the creation of a wide variety of substituted pyrimidines, further expanding their utility in drug discovery and materials science. growingscience.comorganic-chemistry.org
| Biological Activity | Significance | Reference Examples |
|---|---|---|
| Anticancer | Core structure in many chemotherapeutic agents that interfere with nucleic acid synthesis. | 5-Fluorouracil, Pemetrexed |
| Antiviral | Found in nucleoside analogs that inhibit viral replication. | Zidovudine (AZT), Idoxuridine |
| Antimicrobial | Inhibits essential microbial metabolic pathways, such as dihydrofolate reductase. | Trimethoprim, Pyrimethamine |
| Cardiovascular | Present in drugs used to treat hypertension and other heart-related conditions. | Minoxidil, Rosuvastatin |
Strategic Significance of Halogenation (Bromine) within Pyrimidine Frameworks
The introduction of halogen atoms, particularly bromine, onto the pyrimidine framework is a critical strategy in synthetic chemistry. Halogenation serves multiple purposes, profoundly influencing both the chemical reactivity and the biological properties of the molecule. A bromine atom on the pyrimidine ring, as in 2-Bromo-4-(difluoromethyl)pyrimidine, acts as an excellent leaving group. This facilitates a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. nih.gov These reactions are indispensable tools for medicinal chemists, enabling the introduction of diverse molecular fragments and the construction of complex architectures from a simple halogenated precursor. researchgate.net
Furthermore, the presence of bromine can significantly enhance the biological activity of a compound. The term "halogen bonding" refers to the non-covalent interaction between a halogen atom and a Lewis base, which can play a crucial role in ligand-receptor binding, improving the affinity and selectivity of a drug candidate. Bromine's size and lipophilicity can also modulate a molecule's pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, brominated pyrimidines are not just synthetic intermediates but are often key to achieving desired therapeutic effects. nih.govresearchgate.net
The Influence of Difluoromethyl Functionality on Molecular Design
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comalfa-chemistry.com The difluoromethyl group (-CF2H) offers a unique set of properties that distinguish it from the more common trifluoromethyl (-CF3) group. mdpi.com The -CF2H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, meaning it can mimic their size and shape while offering improved metabolic stability due to the strength of the C-F bond. researchgate.netnih.gov
A key feature of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor." alfa-chemistry.comacs.org The hydrogen atom in the -CF2H group is sufficiently acidic to participate in hydrogen bonding, an interaction critical for drug-target recognition. nih.govacs.org Simultaneously, the two fluorine atoms increase the local lipophilicity of that portion of the molecule. This dual character allows for fine-tuning of a compound's properties to optimize both its interaction with a biological target and its ability to cross cell membranes. alfa-chemistry.com Compared to a methyl group, the -CF2H group provides new hydrogen bonding capabilities, and relative to a trifluoromethyl group, it may lead to a smaller increase in lipophilicity, offering more nuanced control over molecular properties. alfa-chemistry.com
| Functional Group | Key Physicochemical Properties | Role in Molecular Design |
|---|---|---|
| Methyl (-CH3) | Lipophilic, sterically small. | Fills hydrophobic pockets, basic building block. |
| Hydroxyl (-OH) | Polar, hydrogen bond donor and acceptor. | Enhances solubility, key for target binding. Prone to metabolism. |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, highly lipophilic, metabolically stable. | Increases metabolic stability, enhances binding affinity, modulates pKa. mdpi.com |
| Difluoromethyl (-CF2H) | Electron-withdrawing, lipophilic hydrogen bond donor, metabolically stable. | Acts as a bioisostere for -OH or -SH, enhances binding and stability, offers unique H-bonding. researchgate.netnih.govacs.org |
Positioning of this compound as a Key Research Target
The compound this compound strategically combines the advantageous features of its three constituent parts, positioning it as a highly valuable building block in advanced chemical research. researchgate.netrsc.org
The Pyrimidine Core: Provides a biologically relevant scaffold that is a proven component in a multitude of successful therapeutic agents. nih.govresearchgate.net
The Bromo Substituent: At the 2-position, it serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity and build complex target molecules.
The Difluoromethyl Group: At the 4-position, this group imparts desirable physicochemical properties, including metabolic stability and the potential for enhanced target binding through its unique hydrogen-bonding capabilities. nih.gov The strong electron-withdrawing nature of the -CF2H group can also activate the pyrimidine ring, potentially influencing the reactivity of the bromo substituent.
This specific arrangement of functional groups makes this compound an ideal starting material for synthesizing novel compounds in medicinal chemistry and materials science. Researchers can leverage the reactivity of the bromine atom to explore a vast chemical space while benefiting from the inherent properties conferred by the difluoromethylated pyrimidine core. This makes the compound a key target for chemists aiming to develop next-generation pharmaceuticals and functional materials with precisely engineered properties.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIHHODGALTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784944-35-9 | |
| Record name | 2-bromo-4-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Difluoromethyl Pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For 2-Bromo-4-(difluoromethyl)pyrimidine, the bromine atom at the C2 position is an excellent handle for such transformations, enabling the introduction of a wide array of functional groups. The reactivity order for halides in these couplings is generally I > OTf > Br > Cl. nrochemistry.comwikipedia.org
The Suzuki-Miyaura coupling is one of the most widely used methods for creating C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of organoboron reagents. nih.govrsc.org This reaction is highly effective for the arylation and heteroarylation of this compound. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product. mdpi.com
The reaction conditions are critical for achieving high yields. A variety of palladium catalysts, bases, and solvents can be employed, with the optimal choice depending on the specific substrates. For halogenated pyrimidines, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium complexes with specialized phosphine (B1218219) ligands like XPhos are commonly used to achieve good results and prevent side reactions like debromination. rsc.orgmdpi.com
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |
| Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good |
| Pyridin-3-ylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines. rsc.orgmdpi.com Data is illustrative of typical conditions for analogous substrates.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This copper-palladium co-catalyzed reaction is a vital tool for introducing alkyne moieties, which can serve as handles for further functionalization or as key components in conjugated materials. nrochemistry.comwikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, using an amine base which can sometimes also serve as the solvent. nrochemistry.comorganic-chemistry.org
The catalytic cycle involves a palladium cycle, similar to other cross-couplings, and a copper cycle. wikipedia.org The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. nrochemistry.com Modern protocols have also been developed that are copper-free, mitigating issues with homocoupling of the alkyne (Glaser coupling) and simplifying purification. nih.gov
| Alkyne | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temperature |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF or DMF | Room Temperature |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | Room Temperature |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | Room Temperature |
Table 2. Common Reagents and Conditions for Sonogashira Coupling of Aryl Bromides. nrochemistry.comnih.gov Data is illustrative of typical conditions for analogous substrates.
Beyond Suzuki and Sonogashira couplings, several other palladium-catalyzed reactions are applicable to this compound.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although a major drawback is the toxicity of the tin reagents. organic-chemistry.orguwindsor.ca The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. wikipedia.org Palladium is the most common catalyst, though nickel catalysts can also be used. wikipedia.org This method is highly effective and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org For heteroaromatic halides like bromopyridines, yields can be lower compared to their iodo-counterparts, but optimization of catalysts and reaction conditions often leads to successful coupling. rsc.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's broad utility, enabling the coupling of a wide range of amines (primary, secondary, and even ammonia (B1221849) equivalents) with aryl bromides, including electron-deficient 2-bromopyridines. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing difluoromethyl group.
In the pyrimidine ring system, nucleophilic attack is highly favored at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com For 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, which can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is typically larger at C4. stackexchange.com
In this compound, the primary site for SNAr is the C2 position, where the bromine atom acts as a good leaving group. The C-F bonds of the difluoromethyl group are strong and not susceptible to nucleophilic displacement under typical SNAr conditions. Among halogens as leaving groups in similar systems, the order of reactivity in aminolysis has been shown to be Br > I > Cl, making the bromo-pyrimidine a highly reactive substrate. rsc.org
The activated C2 position of this compound readily undergoes substitution with a variety of nucleophiles.
Amination: Direct displacement of the bromide with primary or secondary amines provides a straightforward, metal-free alternative to the Buchwald-Hartwig reaction for synthesizing 2-aminopyrimidines. The reaction often proceeds by heating the pyrimidine with the amine, sometimes in a solvent or using the amine itself as the solvent. Acidic conditions can also promote the amination of related heterocycles. nih.gov
Alkoxylation: Reaction with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent efficiently displaces the C2-bromide to form 2-alkoxypyrimidines. This reaction is a standard method for introducing ether linkages onto the pyrimidine core.
Thiolation: Thiol nucleophiles, such as thiols or thiophenols in the presence of a base, react readily with this compound to yield 2-thioether-substituted pyrimidines. nih.gov The high nucleophilicity of sulfur makes this transformation particularly efficient. Studies on related 2-sulfonylpyrimidines have shown rapid and chemoselective S-arylation of cysteine residues at neutral pH, highlighting the high reactivity of the C2 position towards sulfur nucleophiles. nih.gov
| Reaction Type | Nucleophile | Typical Product | General Conditions |
|---|---|---|---|
| Amination | R¹R²NH (e.g., Morpholine) | 2-(N-Morpholinyl)-4-(difluoromethyl)pyrimidine | Heat in solvent (e.g., EtOH) or neat |
| Alkoxylation | NaOR (e.g., Sodium methoxide) | 2-Methoxy-4-(difluoromethyl)pyrimidine | ROH solvent, Room temp. or heat |
| Thiolation | RSH / Base (e.g., Thiophenol / K₂CO₃) | 2-(Phenylthio)-4-(difluoromethyl)pyrimidine | Solvent (e.g., DMF), Room temp. or heat |
Table 3. General Nucleophilic Aromatic Substitution Reactions. Conditions and products are illustrative for the target compound based on established reactivity patterns for 2-halopyrimidines.
Further Functional Group Interconversions and Side-Chain Modifications
The bromine atom at the C2 position of this compound is the primary site for functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide robust methods for forming new carbon-carbon and carbon-heteroatom bonds. Modifications to the difluoromethyl side-chain are less common and generally require harsh conditions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C2-bromo substituent is well-suited for a variety of palladium-catalyzed reactions, allowing for the facile introduction of aryl, heteroaryl, and amino groups.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyrimidine with a boronic acid or boronate ester. This is a widely used method for constructing biaryl and heteroaryl-aryl structures. For instance, reacting this compound with (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester under typical Suzuki conditions furnishes the corresponding 2-(1-methyl-1H-pyrazol-4-yl)-4-(difluoromethyl)pyrimidine.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the pyrimidine with a wide range of primary and secondary amines. This is a key transformation for accessing 2-aminopyrimidine (B69317) derivatives, which are prevalent scaffolds in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrimidine ring, further activated by the difluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The bromine atom can be displaced by various nucleophiles, such as amines and thiols, typically in the presence of a base. For example, reaction with 4-methoxybenzylamine (B45378) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures leads to the displacement of the bromide to form the corresponding N-(4-methoxybenzyl)-4-(difluoromethyl)pyrimidin-2-amine.
The following table summarizes documented functionalization reactions starting from this compound, as detailed in patent literature.
Table 2: Functional Group Interconversions of this compound
| Reaction Type | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 110 °C | 4-(Difluoromethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine | 76% |
| Buchwald-Hartwig Amination | 1-Methylpiperazine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 4-(Difluoromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 85% |
| Nucleophilic Substitution | 4-Methoxybenzylamine, DIPEA, DMSO, 130 °C | N-(4-Methoxybenzyl)-4-(difluoromethyl)pyrimidin-2-amine | 65% |
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Difluoromethyl Pyrimidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT calculations, a detailed understanding of the electronic properties of 2-Bromo-4-(difluoromethyl)pyrimidine can be achieved.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrimidine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.89 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).
Local reactivity descriptors, such as the Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atom attached to the bromine is expected to be a primary site for nucleophilic attack, while the nitrogen atoms of the pyrimidine ring are likely sites for electrophilic attack.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -4.57 eV |
| Chemical Hardness (η) | 2.68 eV |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on general principles of chemical reactivity theory.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a common reaction would be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Computational modeling can map the potential energy surface of such a reaction, identifying the transition state—the highest energy point along the reaction coordinate.
By locating and characterizing the transition state, key information such as the activation energy can be determined. This provides insight into the reaction kinetics and the feasibility of the proposed mechanism. The modeling would involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating their relative energies.
Molecular Dynamics Simulations for Conformational Exploration
While the pyrimidine ring is largely planar, the difluoromethyl group possesses rotational freedom around the C-C single bond. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this group. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion.
These simulations can reveal the preferred conformations of the difluoromethyl group and the energy barriers between different rotational states. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological system or a crystal lattice.
Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. The calculated shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. The presence of the electronegative bromine and difluoromethyl groups will have a significant impact on the chemical shifts of the pyrimidine ring protons and carbons.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The calculated spectrum can be compared with an experimental spectrum to confirm the molecular structure and identify characteristic functional groups.
Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 155.8 | 156.2 |
| C4 | 160.5 (t) | 161.0 (t) |
| C5 | 122.3 | 122.9 |
| C6 | 158.1 | 158.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes. The 't' denotes a triplet splitting pattern due to coupling with fluorine atoms.
In Silico Assessment of Molecular Interactions in Pyrimidine Systems
The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase. For this compound, several non-covalent interactions can be investigated using computational methods. frontiersin.org
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, forming an attractive interaction with an electron-rich atom (such as oxygen or nitrogen) on another molecule. nih.govnih.gov The strength and directionality of these interactions can be quantified through computational analysis.
Hydrogen Bonding: Although the pyrimidine ring itself does not have strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. The difluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···X interactions. acs.org
π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which are important for the stability of crystal structures and biological complexes. frontiersin.org
By mapping the molecular electrostatic potential (MEP) on the electron density surface, regions of positive and negative electrostatic potential can be visualized. researchgate.netrsc.orguni-muenchen.de This allows for the prediction of how the molecule will interact with other molecules, with electron-rich regions (negative MEP) attracting electron-poor regions (positive MEP) of neighboring molecules. mdpi.comnih.gov
2 Bromo 4 Difluoromethyl Pyrimidine As a Versatile Synthetic Intermediate and Building Block
Integration into the Synthesis of Complex Heterocyclic Architectures
2-Bromo-4-(difluoromethyl)pyrimidine serves as a key precursor for the synthesis of a variety of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. The reactivity of the C2-bromo substituent allows for annulation reactions, where a new ring is fused onto the pyrimidine (B1678525) core. A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their potential as protein kinase inhibitors in cancer therapy. nih.govrsc.org
The general synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, which can be conceptually derived from this compound. While direct condensation with the bromo-pyrimidine itself is not the typical route, its derivatives, accessed through nucleophilic substitution of the bromide, are key intermediates. For instance, the bromine can be displaced by a nitrogen nucleophile, which is then elaborated to participate in a cyclization reaction.
One common approach involves a cascade cyclization. For example, an aryl-substituted acetonitrile (B52724) can be treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-arylacrylonitrile. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields a 1H-pyrazol-5-amine. nih.gov This aminopyrazole can then be reacted with a diketone equivalent, which could be prepared from this compound, to construct the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system.
The following table illustrates a representative reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine core, highlighting the potential entry point for moieties derived from this compound.
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Aryl-substituted acetonitrile | N,N-dimethylformamide dimethyl acetal, reflux | 3-(Dimethylamino)-2-arylacrylonitrile |
| 2 | 3-(Dimethylamino)-2-arylacrylonitrile | Hydrazine hydrate, Acetic acid, Ethanol, reflux | 4-Aryl-1H-pyrazol-5-amine |
| 3 | 4-Aryl-1H-pyrazol-5-amine + 1,3-Diketone (derived from this compound) | Acid or base catalysis, reflux | Substituted Pyrazolo[1,5-a]pyrimidine |
Role in the Construction of Densely Functionalized Pyrimidine Derivatives
The differential reactivity of the C2-bromo and C4-difluoromethyl groups on the pyrimidine ring allows for the sequential and regioselective introduction of various functional groups, leading to the construction of densely substituted pyrimidine derivatives. The C2-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, introducing a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position.
For instance, Suzuki-Miyaura coupling reactions of 2-bromopyrimidines with various boronic acids are well-established methods for C-C bond formation. rsc.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2-aryl-4-(difluoromethyl)pyrimidine.
The following table summarizes the key palladium-catalyzed cross-coupling reactions that can be employed to functionalize the 2-position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
| Reaction Type | Coupling Partner | Bond Formed | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | C-C (sp2-sp2) | 2-Aryl/heteroaryl-4-(difluoromethyl)pyrimidine |
| Stille | Organostannane | C-C | 2-Substituted-4-(difluoromethyl)pyrimidine |
| Sonogashira | Terminal alkyne | C-C (sp2-sp) | 2-Alkynyl-4-(difluoromethyl)pyrimidine |
| Buchwald-Hartwig | Amine | C-N | 2-Amino-4-(difluoromethyl)pyrimidine |
Following functionalization at the C2-position, the difluoromethyl group at C4 can also participate in further transformations, although it is generally more stable. The presence of the electron-withdrawing difluoromethyl group influences the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution at other positions, should a suitable leaving group be present.
Design Principles for Divergent Synthetic Libraries
The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. researchgate.netrsc.org this compound is an excellent scaffold for DOS due to its capacity for sequential and orthogonal functionalization.
A divergent synthetic strategy starting from this building block would typically involve an initial diversification step at the more reactive C2-bromo position. A library of 2-substituted-4-(difluoromethyl)pyrimidines can be generated using a variety of palladium-catalyzed cross-coupling reactions as outlined in the previous section. Each of these initial products can then serve as a starting point for a subsequent round of diversification.
For example, if the initial diversification introduces a functional group at the C2 position that can be further modified (e.g., an ester, a protected amine), a second layer of diversity can be introduced. Furthermore, reactions targeting the pyrimidine ring itself, such as C-H functionalization or nucleophilic aromatic substitution (if other positions are activated), can be employed to introduce additional complexity and diversity.
The design principles for creating a divergent synthetic library based on this compound are summarized below:
Scaffold-Based Diversification: Utilize the pyrimidine core as the central scaffold.
Orthogonal Reactivity: Exploit the differential reactivity of the C2-bromo and other positions on the ring.
Sequential Functionalization: Introduce diversity in a stepwise manner, starting with the most reactive site.
Functional Group Interconversion: Incorporate functional groups that can be readily transformed in subsequent steps to expand the chemical space.
Comparative Analysis with Other Halogenated and Fluorinated Pyrimidine Synthons
The synthetic utility of this compound can be better understood through a comparative analysis with other halogenated and fluorinated pyrimidine building blocks.
Comparison with 2-Chloropyrimidines: Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. rsc.org This means that this compound will typically undergo reactions like Suzuki or Buchwald-Hartwig coupling under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its 2-chloro counterpart. This enhanced reactivity can be advantageous when dealing with sensitive substrates.
Comparison with other Bromopyrimidines: The presence of the difluoromethyl group at the C4-position significantly influences the electronic properties of the pyrimidine ring. The strong electron-withdrawing nature of the CHF₂ group makes the ring more electron-deficient, which can enhance the rate of nucleophilic aromatic substitution reactions at other positions and can also affect the oxidative addition step in palladium-catalyzed couplings. In aminolysis reactions, bromopyrimidines are generally found to be more reactive than chloropyrimidines. rsc.org
Comparison with Trifluoromethyl-Substituted Pyrimidines: The difluoromethyl (CHF₂) group offers different properties compared to the more common trifluoromethyl (CF₃) group. The CHF₂ group has a C-H bond that can potentially be functionalized, although this is challenging. More importantly, the CHF₂ group is a weaker electron-withdrawing group than CF₃ and can act as a hydrogen bond donor, which can be a desirable feature in medicinal chemistry for molecular recognition.
The following table provides a comparative overview of the reactivity of different halogenated and fluorinated pyrimidines.
Comparative Reactivity of Pyrimidine Synthons
| Synthon | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Electronic Effect of Fluoroalkyl Group | Key Synthetic Advantages |
|---|---|---|---|
| This compound | High | Strongly electron-withdrawing | High reactivity at C2, potential for H-bond donation from CHF₂ |
| 2-Chloro-4-(difluoromethyl)pyrimidine | Moderate | Strongly electron-withdrawing | Lower cost of starting materials compared to bromo-analogues |
| 2-Bromo-4-(trifluoromethyl)pyrimidine | High | Very strongly electron-withdrawing | High reactivity, CF₃ group imparts high lipophilicity and metabolic stability |
| 2,4-Dichloropyrimidine | Position-dependent (C4 > C2) | N/A | Allows for sequential functionalization at two positions |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 Difluoromethyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 2-Bromo-4-(difluoromethyl)pyrimidine in solution. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural and connectivity map can be assembled.
High-resolution 1D NMR spectra provide foundational information regarding the chemical environment, connectivity, and number of unique nuclei in the molecule.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and one signal for the proton of the difluoromethyl group. The aromatic protons, H-5 and H-6, will appear as doublets due to coupling to each other. The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. For this compound, five distinct signals are anticipated. The carbon atom of the difluoromethyl group (CHF₂) will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbon atoms of the pyrimidine ring will have chemical shifts influenced by the electronegative nitrogen atoms, the bromine substituent, and the difluoromethyl group. The C-2 carbon, bonded to bromine, and the C-4 carbon, bonded to the CHF₂ group, are expected at lower fields.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. nih.gov The spectrum for this compound is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the geminal proton (¹JFH). The wide chemical shift range of ¹⁹F NMR provides high resolution and sensitivity to the local electronic environment. wikipedia.org
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.90 | d | ~5.0 | H-6 |
| ¹H | ~7.60 | d | ~5.0 | H-5 |
| ¹H | ~6.80 | t | ~54.0 (²JHF) | CH F₂ |
| ¹³C | ~160 | t | ~240.0 (¹JCF) | C -4 (attached to CHF₂) |
| ¹³C | ~158 | s | - | C -6 |
| ¹³C | ~145 | s | - | C -2 (attached to Br) |
| ¹³C | ~120 | s | - | C -5 |
| ¹³C | ~110 | t | ~235.0 (¹JCF) | C HF₂ |
| ¹⁹F | ~-115 | d | ~54.0 (²JHF) | CHF₂ |
Note: Predicted values are based on typical ranges for pyrimidine and difluoromethyl-substituted aromatic systems. Actual experimental values may vary.
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the signals for H-5 and H-6 would definitively confirm their adjacent positions on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This experiment would show correlations between the H-5 signal and the C-5 carbon signal, the H-6 signal and the C-6 carbon signal, and the CHF₂ proton signal with the CHF₂ carbon signal, confirming these direct bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com Key expected correlations for this compound would include:
The CHF₂ proton to the C-4 and C-5 carbons.
The H-5 proton to the C-4 and C-6 carbons.
The H-6 proton to the C-2 and C-5 carbons. These correlations would unambiguously piece together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For a planar molecule like this, NOESY can help confirm through-space proximities, such as between the H-5 proton and the proton of the difluoromethyl group.
Mass Spectrometry (MS) Profiling
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. The presence of bromine is particularly distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments, with two peaks of nearly equal intensity separated by two mass units. The calculated monoisotopic mass for C₅H₃⁷⁹BrF₂N₂ is 207.94476 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).
| Adduct/Ion | Formula | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | C₅H₄⁷⁹BrF₂N₂⁺ | 208.95204 |
| [M(⁸¹Br)+H]⁺ | C₅H₄⁸¹BrF₂N₂⁺ | 210.94999 |
| [M(⁷⁹Br)+Na]⁺ | C₅H₃⁷⁹BrF₂N₂Na⁺ | 230.93398 |
| [M(⁸¹Br)+Na]⁺ | C₅H₃⁸¹BrF₂N₂Na⁺ | 232.93193 |
Data derived from predicted values for C₅H₃BrF₂N₂. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of this compound samples by separating the target compound from impurities, starting materials, and by-products. nih.govnih.gov During a chemical synthesis, LC-MS can be used to monitor the progress of the reaction by tracking the disappearance of reactants and the appearance of the product in real-time.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. Key expected absorption bands for this compound include:
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the pyrimidine ring.
~2980 cm⁻¹: C-H stretching of the difluoromethyl group.
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
~1300-1000 cm⁻¹: Strong C-F stretching vibrations from the CHF₂ group.
Below 700 cm⁻¹: C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyrimidine ring and could provide clearer signals for the C-Br bond, which can be weak in IR spectra. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C-H Stretch (CHF₂) | ~2980 | Weak | Weak |
| Ring C=N, C=C Stretch | 1600 - 1450 | Strong-Medium | Strong-Medium |
| C-F Stretch | 1300 - 1000 | Strong | Weak |
| Ring Breathing/Deformation | 1000 - 800 | Medium | Strong |
| C-Br Stretch | < 700 | Medium-Weak | Strong |
X-ray Crystallography for Elucidation of Solid-State Molecular and Supramolecular Structures
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, the vast repository of crystallographic data on substituted pyrimidines allows for a predictive understanding of its likely solid-state and supramolecular characteristics.
Molecular Structure: The pyrimidine ring is an aromatic heterocycle, and its geometry is influenced by the nature and position of its substituents. In this compound, the presence of a bromine atom at the C2 position and a difluoromethyl group at the C4 position will induce notable electronic and steric effects. The C-Br bond length is expected to be in the typical range for bromo-substituted aromatic rings. The difluoromethyl group, with its two electronegative fluorine atoms, will influence the charge distribution within the pyrimidine ring.
Supramolecular Assembly: In the solid state, molecules of this compound are likely to engage in various non-covalent interactions, leading to the formation of a defined supramolecular architecture. Key interactions that can be anticipated include:
Halogen Bonding: The bromine atom, being an electrophilic halogen, can participate in halogen bonds with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrimidine ring.
Hydrogen Bonding: Although the difluoromethyl group is not a classic hydrogen bond donor, weak C-H···N or C-H···F hydrogen bonds may play a role in the crystal packing.
π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Hypothetical Crystallographic Data:
Based on typical values for similar organic compounds, a hypothetical crystallographic data table is presented below. It is important to note that these are representative values and the actual parameters for this compound would need to be determined experimentally.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 720 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.95 |
Advanced Chromatographic and Separation Techniques for Purification and Quantification
Chromatographic methods are indispensable for the isolation and quantitative analysis of this compound, ensuring its purity and enabling accurate measurements in various matrices.
Purification by Preparative High-Performance Liquid Chromatography (HPLC):
For the purification of this compound from synthetic reaction mixtures, preparative reverse-phase HPLC is a powerful technique. A method analogous to that used for 2-bromopyrimidine (B22483) can be effectively employed. sielc.com
Illustrative Preparative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (for MS compatibility) sielc.com |
| Gradient | Optimized based on analytical scale separation |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on concentration and column loading capacity |
This method allows for the isolation of the target compound with high purity, which is crucial for subsequent analytical studies and applications.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
For sensitive and selective quantification of this compound, particularly at low concentrations, UPLC-MS/MS is the method of choice. This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netnih.gov
Proposed UPLC-MS/MS Method Parameters:
| UPLC Parameters | |
| Column | C18, 1.7 µm particle size, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragments determined by infusion of a pure standard |
| Collision Energy | Optimized for maximum signal intensity |
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
For the analysis of volatile impurities or in specific matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. The high resolution and sensitivity of modern GC-MS systems allow for accurate quantification of brominated organic compounds. researchgate.netresearchgate.net
Typical GC-MS Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Optimized temperature gradient for separation |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
The development and validation of these advanced chromatographic methods are essential for the quality control and detailed study of this compound.
Future Research Directions and Emerging Opportunities for 2 Bromo 4 Difluoromethyl Pyrimidine
Development of Sustainable and Eco-Friendly Synthetic Approaches
The synthesis of specialty chemicals like 2-Bromo-4-(difluoromethyl)pyrimidine is increasingly scrutinized through the lens of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign methods for its production, moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste.
Key areas of investigation in the sustainable synthesis of pyrimidine (B1678525) derivatives include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.netnih.gov Solvent-free or "grindstone" chemistry techniques, catalyzed by solid supports or recyclable catalysts, also present a promising avenue for minimizing the environmental impact of chemical production. powertechjournal.com
For instance, the development of one-pot, multi-component reactions for the synthesis of the pyrimidine core could streamline the manufacturing process, improve atom economy, and reduce the number of purification steps. nih.govresearchgate.net The use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity under mild conditions, is another emerging trend in green heterocyclic chemistry that could be applied to the synthesis of this compound. nih.gov
A comparative overview of potential green synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and lower energy consumption. researchgate.netnih.gov |
| Solvent-Free Reactions | Elimination of hazardous organic solvents, simplified work-up procedures, and reduced waste. powertechjournal.com |
| Multi-Component Reactions | Increased efficiency and atom economy, and reduced number of synthetic steps. nih.govresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov |
| Use of Recyclable Catalysts | Reduced catalyst waste and lower production costs. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for enhancing the efficiency, reactivity, and selectivity of reactions involving this compound. Future research is expected to focus on the application of advanced catalytic methods to manipulate the structure of this compound with greater precision.
Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of complex heterocyclic compounds. nih.gov The exploration of novel palladium catalysts and ligands could lead to more efficient cross-coupling reactions at the bromine-substituted position of this compound, enabling the introduction of a wide range of functional groups.
Furthermore, the use of copper-catalyzed reactions for the synthesis of pyrimidine derivatives has also shown promise, offering a potentially more economical and sustainable alternative to palladium-based systems. nih.gov The development of ruthenium-catalyzed multicomponent reactions could also provide novel pathways for the synthesis of complex pyrimidine structures. nih.gov
The table below summarizes potential catalytic systems for the functionalization of this compound.
| Catalytic System | Potential Application for this compound |
| Palladium Catalysis | Efficient cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C2-bromo position. nih.gov |
| Copper Catalysis | A more sustainable alternative for cross-coupling and cyclization reactions. nih.gov |
| Ruthenium Catalysis | Novel multicomponent reactions for the construction of complex pyrimidine derivatives. nih.gov |
| Photoredox Catalysis | Mild and selective C-H functionalization and other transformations. |
| Nano-catalysts | Enhanced catalytic activity and recyclability in various synthetic transformations. mdpi.com |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and modification of this compound into continuous flow chemistry and automated platforms represents a significant opportunity for improving efficiency, safety, and scalability. nih.govmdpi.comrsc.org Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov
The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a smaller manufacturing footprint. nih.gov Furthermore, the integration of in-line purification and analysis techniques would enable real-time process monitoring and optimization.
Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new derivatives of this compound. These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reagents, catalysts, and reaction conditions.
The potential benefits of integrating this compound synthesis into advanced platforms are outlined below.
| Platform | Potential Benefits for this compound |
| Continuous Flow Chemistry | Improved safety, efficiency, and scalability of synthesis; enhanced process control. nih.govmdpi.comrsc.orgnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions and rapid library synthesis of derivatives. nih.gov |
| Microreactor Technology | Precise control over reaction parameters, leading to improved yields and selectivity. |
| In-line Analytics | Real-time monitoring and optimization of synthetic processes. |
Potential in Advanced Functional Materials Development (e.g., Fluorinated Organic Electronics)
The unique electronic properties conferred by the difluoromethyl group and the pyrimidine core make this compound a promising building block for the development of advanced functional materials, particularly in the field of organic electronics. researchgate.netrsc.org The electron-withdrawing nature of the pyrimidine ring and the fluorine atoms can be exploited to tune the electronic and photophysical properties of organic semiconductors.
Future research could explore the incorporation of this compound into the structure of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.orgrsc.orgacs.orgacs.org The bromine atom provides a convenient handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
In OLEDs, for example, pyrimidine-based materials have shown promise as hosts for phosphorescent emitters and as electron-transporting materials. researchgate.netrsc.org The introduction of the difluoromethyl group could enhance the electron-accepting properties of the pyrimidine core, leading to improved device performance.
| Application Area | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | As a building block for electron-transporting materials or hosts for emissive dopants. researchgate.netrsc.orgrsc.orgacs.orgacs.org |
| Organic Photovoltaics (OPVs) | As a component of acceptor materials in bulk heterojunction solar cells. |
| Organic Field-Effect Transistors (OFETs) | As a building block for n-type semiconductor materials. |
| Fluorinated Polymers | As a monomer for the synthesis of specialty polymers with unique properties. |
Investigation of Non-Covalent Interactions and Supramolecular Assembly in Fluorinated Pyrimidines
The study of non-covalent interactions, such as hydrogen bonding and halogen bonding, is crucial for understanding the solid-state properties and crystal engineering of organic molecules. nih.govrsc.org The presence of fluorine and bromine atoms, as well as the nitrogen atoms in the pyrimidine ring of this compound, provides multiple sites for engaging in a variety of non-covalent interactions.
Future research in this area could focus on the systematic investigation of the supramolecular assembly of this compound and its derivatives. nih.govrsc.org By understanding how these molecules pack in the solid state, it may be possible to design new crystalline materials with desired properties, such as specific crystal morphologies, enhanced stability, or improved electronic properties.
The interplay of different non-covalent interactions can lead to the formation of complex and well-defined supramolecular architectures. nih.gov For example, the difluoromethyl group can participate in C-H···F hydrogen bonds, while the bromine atom can act as a halogen bond donor. These interactions, in concert with π-π stacking of the pyrimidine rings, can direct the self-assembly of the molecules into predictable patterns.
| Type of Interaction | Potential Role in the Supramolecular Assembly of this compound |
| Hydrogen Bonding | The difluoromethyl group can act as a weak hydrogen bond donor (C-H···N, C-H···F). |
| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with Lewis bases. |
| π-π Stacking | The aromatic pyrimidine rings can stack on top of each other, contributing to crystal packing. |
| Dipole-Dipole Interactions | The polar C-F and C-Br bonds can lead to significant dipole-dipole interactions. |
Q & A
Basic: What are the recommended synthetic routes for 2-Bromo-4-(difluoromethyl)pyrimidine, and how can purity be optimized?
Answer:
The synthesis of brominated pyrimidines typically involves regioselective halogenation or cross-coupling reactions. For example, fluorinated pyrimidines can be synthesized under mild, metal-free conditions using β-CF₃ aryl ketones as precursors . For this compound, bromination of 4-(difluoromethyl)pyrimidine derivatives may employ brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimization of solvent (e.g., DMF or THF), temperature (0–25°C), and stoichiometry is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile or ethanol) ensures high purity (>95%) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios. Fluorine (¹⁹F NMR) confirms the difluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., Br and Cl isotopes) .
- X-ray Crystallography: Resolves crystal packing and bond angles, particularly for regiochemical confirmation (e.g., distinguishing 2-bromo vs. 4-bromo isomers) .
- Elemental Analysis: Ensures stoichiometric purity (C, H, N, Br content) .
Advanced: How can regioselectivity challenges during bromination of 4-(difluoromethyl)pyrimidine derivatives be addressed?
Answer:
Regioselectivity in pyrimidine bromination is influenced by electronic and steric factors. The difluoromethyl group at the 4-position is electron-withdrawing, directing bromination to the 2-position. Strategies include:
- Directed Metalation: Use of LDA (lithium diisopropylamide) to deprotonate specific positions before bromination.
- Lewis Acid Catalysis: AlCl₃ or FeCl₃ can enhance selectivity by coordinating to the pyrimidine nitrogen .
- Computational Modeling: DFT calculations predict reactivity trends, optimizing reaction conditions in silico before lab trials .
Advanced: How does the difluoromethyl group impact the reactivity of this compound in cross-coupling reactions?
Answer:
The difluoromethyl group enhances electrophilicity at the 2-bromo position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, fluorine’s electronegativity may reduce nucleophilic attack rates compared to methyl or hydrogen substituents. Key considerations:
- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for sluggish substrates.
- Solvent Effects: Polar aprotic solvents (DMSO, DMF) stabilize transition states.
- Monitoring Byproducts: Fluoride elimination (e.g., HF) may occur under basic conditions, requiring scavengers like CaCO₃ .
Safety: What protocols are critical for safe handling and disposal of this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
- Waste Disposal: Halogenated waste must be segregated and treated by certified facilities to avoid environmental release .
- Emergency Procedures: Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .
Advanced: Can computational methods predict the stability and reactivity of this compound derivatives?
Answer:
Yes. Density Functional Theory (DFT) calculations assess:
- Thermodynamic Stability: Gibbs free energy comparisons of tautomers or regioisomers.
- Reaction Pathways: Transition state modeling for bromination or cross-coupling steps.
- Electronic Effects: Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites . Software like Gaussian or ORCA is commonly used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
